molecular formula C26H27N3O4 B392950 2-amino-1-(4-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-1-(4-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B392950
M. Wt: 445.5g/mol
InChI Key: PSARPQMRJSVJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(4-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in medicinal chemistry and drug discovery. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines and ketones under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the quinoline ring, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups, impacting the compound’s reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-amino-1-(4-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It has potential as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

  • 2-amino-1-(4-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile analogs with different substituents.
  • Other heterocyclic compounds with similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5g/mol

IUPAC Name

2-amino-1-(4-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H27N3O4/c1-15-8-10-17(11-9-15)29-19-6-5-7-20(30)24(19)23(18(14-27)26(29)28)16-12-21(31-2)25(33-4)22(13-16)32-3/h8-13,23H,5-7,28H2,1-4H3

InChI Key

PSARPQMRJSVJLH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3

Origin of Product

United States

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